3-Bromo-5-fluoro-4-iodoaniline
Description
Properties
IUPAC Name |
3-bromo-5-fluoro-4-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZSDQPAVVBXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-iodoaniline typically involves multi-step processes that include halogenation and amination reactions. One common method involves the following steps:
Halogenation: The starting material, such as aniline, undergoes halogenation to introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring.
Amination: The halogenated intermediate is then subjected to amination reactions to introduce the amino group (-NH2) at the desired position.
Industrial Production Methods: Industrial production of 3-Bromo-5-fluoro-4-iodoaniline may involve large-scale halogenation and amination processes, often using catalysts and optimized reaction conditions to achieve high yields and purity. The use of advanced techniques such as palladium-catalyzed amination can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoro-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3-Bromo-5-fluoro-4-iodoaniline is used as a building block in organic synthesis to create more complex molecules. Its unique halogenation pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The presence of multiple halogens can enhance the biological activity and pharmacokinetic properties of the resulting compounds.
Industry: The compound finds applications in the development of advanced materials, such as polymers and dyes. Its unique properties can be exploited to create materials with specific electronic, optical, or mechanical characteristics .
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-iodoaniline depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations. In biological systems, the presence of halogens can influence the compound’s interaction with molecular targets, such as enzymes or receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key Compounds Analyzed :
4-Bromo-2-iodo-5-(trifluoromethyl)aniline (CAS 868692-81-3)
- Formula : C₇H₄BrF₃IN
- Molecular Weight : ~398.92 g/mol
- Key Feature : A trifluoromethyl (-CF₃) group at position 5 enhances electron-withdrawing effects, increasing electrophilicity compared to the target compound. However, steric hindrance from -CF₃ may reduce reactivity in coupling reactions .
4-Bromo-3-(trifluoromethyl)aniline (CAS 54962-75-3) Formula: C₇H₅BrF₃N Molecular Weight: 240.02 g/mol Key Feature: Lacks iodine but includes -CF₃ at position 3.
4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7)
- Formula : C₇H₇BrFN
- Molecular Weight : 204.04 g/mol
- Key Feature : A methyl group at position 2 introduces steric bulk and electron-donating effects, increasing basicity of the -NH₂ group compared to the target compound .
3-Bromo-4-fluoroaniline (CAS 656-64-4)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Reactivity Features |
|---|---|---|---|---|---|
| 3-Bromo-5-fluoro-4-iodoaniline | 2090537-38-3 | C₆H₄BrFIN | 315.91 | Br (3), F (5), I (4), NH₂ | High reactivity in cross-coupling due to iodine |
| 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | 868692-81-3 | C₇H₄BrF₃IN | 398.92 | Br (4), I (2), CF₃ (5), NH₂ | Enhanced electrophilicity but steric hindrance |
| 4-Bromo-3-(trifluoromethyl)aniline | 54962-75-3 | C₇H₅BrF₃N | 240.02 | Br (4), CF₃ (3), NH₂ | Meta-substitution affects regioselectivity |
| 4-Bromo-5-fluoro-2-methylaniline | 52723-82-7 | C₇H₇BrFN | 204.04 | Br (4), F (5), CH₃ (2), NH₂ | Increased basicity due to methyl group |
| 3-Bromo-4-fluoroaniline | 656-64-4 | C₆H₅BrFN | 190.01 | Br (3), F (4), NH₂ | Lower cost, suitable for non-iodine applications |
Research Findings
Reactivity in Cross-Coupling Reactions :
- The iodine in 3-Bromo-5-fluoro-4-iodoaniline facilitates Ullmann and Suzuki-Miyaura couplings at milder conditions (e.g., lower catalyst loading, room temperature) compared to bromine-only analogs like 3-Bromo-4-fluoroaniline , which require higher temperatures or stronger bases .
- 4-Bromo-2-iodo-5-(trifluoromethyl)aniline exhibits slower reaction kinetics in couplings due to steric effects from the -CF₃ group, despite its iodine substituent .
Solubility and Stability :
- The iodine in the target compound increases its solubility in non-polar solvents (e.g., dichloromethane) compared to 4-Bromo-5-fluoro-2-methylaniline, which is more soluble in polar aprotic solvents like DMF .
- 3-Bromo-5-fluoro-4-iodoaniline requires stringent storage (2–8°C, dark) to prevent decomposition, whereas 3-Bromo-4-fluoroaniline is stable at room temperature .
Biological Activity
3-Bromo-5-fluoro-4-iodoaniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine, fluorine, and iodine substituents, which can significantly influence its reactivity and interaction with biological targets. This article explores the biological activity of 3-Bromo-5-fluoro-4-iodoaniline, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The molecular formula of 3-Bromo-5-fluoro-4-iodoaniline is C₆H₄BrFIN. The presence of multiple halogens enhances the compound's lipophilicity and alters its interaction with various biological systems. These modifications can lead to improved pharmacokinetic properties and increased biological activity compared to non-halogenated analogs.
The biological activity of 3-Bromo-5-fluoro-4-iodoaniline is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen atoms can participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity and selectivity towards these targets.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
- Receptor Modulation: It could act as a modulator for various receptors, influencing cellular signaling pathways.
Therapeutic Applications
Research indicates that 3-Bromo-5-fluoro-4-iodoaniline may be useful in developing pharmaceutical agents for various conditions, including cancer and infectious diseases. The compound's structural attributes allow for the synthesis of derivatives that exhibit enhanced biological properties.
| Therapeutic Area | Potential Application |
|---|---|
| Cancer | Synthesis of anticancer agents through modification of the aniline structure |
| Infectious Diseases | Development of antimicrobial agents targeting specific pathogens |
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Bromo-5-fluoro-4-iodoaniline, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-4-fluoroaniline | Lacks iodine | Lower reactivity in certain reactions |
| 4-Iodoaniline | Lacks bromine and fluorine | Different reactivity profile |
| 5-Fluoro-2-iodoaniline | Different substitution pattern | Varies in binding affinity |
The presence of three different halogens on the benzene ring in 3-Bromo-5-fluoro-4-iodoaniline contributes to its distinct reactivity and potential applications in drug development.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives based on 3-Bromo-5-fluoro-4-iodoaniline. For example, derivatives have been synthesized to explore their anticancer properties by targeting specific cancer cell lines.
-
Study on Anticancer Activity:
- Researchers synthesized a series of compounds based on 3-Bromo-5-fluoro-4-iodoaniline.
- In vitro studies showed promising results against various cancer cell lines, indicating potential for further development as anticancer agents.
-
Antimicrobial Evaluation:
- A derivative was tested against bacterial strains, demonstrating significant antibacterial activity.
- The study highlighted the importance of halogen substituents in enhancing antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
